Stereochemical Identity: The (1S)-Enantiomer as the Critical Building Block for PET Tracer Development
In the development of novel PET tracers for imaging monocarboxylate transporters (MCTs), the (1S)-configured 2-fluoropyridinyl-substituted analog of FACH, designated 'Analog 1', demonstrated an IC50 of 118 nM against MCT1, which was 2.3-fold more potent than its structurally related analog 'Analog 2' (IC50 = 274 nM) [1]. This superior potency was the primary reason for selecting Analog 1 for further development into the radiotracer [18F]1, which was then used to successfully validate MCT expression in vivo [2].
| Evidence Dimension | MCT1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 = 118 nM |
| Comparator Or Baseline | Analog 2 (a structurally related 2-fluoropyridinyl analog): IC50 = 274 nM |
| Quantified Difference | 2.3-fold more potent |
| Conditions | [14C]lactate uptake assay on rat brain endothelial-4 (RBE4) cells [1] |
Why This Matters
This potency difference directly determined which compound was advanced as a potential in vivo imaging agent, making the procurement of the (1S)-enantiomer essential for replicating these specific PET studies.
- [1] Sadeghzadeh, M., et al. (2020). Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging. Molecules, 25(10), 2309. View Source
- [2] Sadeghzadeh, M., Wenzel, B., et al. (2020). Novel 2-fluoropyridinyl analogs of FACH and biological evaluation of one potential radioligand for imaging of monocarboxylate transporters (MCTs) with PET. European Journal of Nuclear Medicine and Molecular Imaging, 47(Suppl 1), S11-S12. View Source
